molecular formula C9H11N5O B2880907 N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 1955564-47-2

N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No.: B2880907
CAS No.: 1955564-47-2
M. Wt: 205.221
InChI Key: IMHJMZVBTUWXTI-UHFFFAOYSA-N
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Description

The compound "N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine" is a pyrazole-derived Schiff base featuring a hydroxylamine functional group. Its structure comprises two 1-methylpyrazole rings connected via a methylidene bridge, with the hydroxylamine moiety (-NHOH) acting as the imine substituent. This architecture confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, or medicinal chemistry.

Properties

IUPAC Name

(NE)-N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-13-5-7(3-10-13)9-8(4-11-15)6-14(2)12-9/h3-6,15H,1-2H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHJMZVBTUWXTI-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C=C2C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NN(C=C2/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a complex organic compound belonging to the pyrazole family, which has gained attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.

The compound's structure can be represented with the following properties:

PropertyValue
Molecular Formula C11H14N6O
Molecular Weight 230.27 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate pathways related to:

  • Antioxidant Activity : The hydroxylamine group can donate electrons, potentially neutralizing free radicals.
  • Anti-inflammatory Effects : Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar pyrazole structures have been evaluated for their cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)5.0 ± 0.2
SiHa (Cervical)6.5 ± 0.3
PC-3 (Prostate)7.2 ± 0.5

These results indicate significant cytotoxicity compared to control groups, suggesting a potential role in cancer therapy .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been explored through various assays, demonstrating their ability to scavenge free radicals effectively. For example, the compound exhibited a DPPH radical scavenging activity with an IC50 value comparable to established antioxidants .

Case Studies

Several case studies have been documented regarding the biological effects of similar pyrazole compounds:

  • Study on Anticancer Properties : A recent study synthesized several pyrazole derivatives and assessed their cytotoxicity against breast and prostate cancer cells. The study found that compounds with hydroxylamine functionalities exhibited enhanced activity due to their ability to induce apoptosis in cancer cells .
  • Inflammation Inhibition : Another research effort focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain compounds could significantly reduce cytokine levels in vitro, indicating a potential therapeutic application for inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Rings : Initiated by cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Hydroxylamine Introduction : The hydroxylamine group is introduced through a reaction with hydroxylamine hydrochloride under acidic conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s closest analogs differ in substituents and backbone modifications:

  • Compound from : (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine shares the hydroxylamine-imine motif but replaces one pyrazole ring with phenyl and pyrrole groups. Its crystal structure (triclinic, P1 space group) reveals intermolecular O–H···N hydrogen bonding and C–H···π interactions, forming tetrameric assemblies .
  • 1,3,4-Oxadiazole Derivatives () : Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole feature oxadiazole cores instead of imine linkages. The trifluoromethyl and thioether substituents in these derivatives influence electron-withdrawing properties and solubility .

Physicochemical Properties

Key comparisons of melting points, yields, and substituent effects:

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (Target) Not reported Not reported Dual methylpyrazole, hydroxylamine
(E)-N-{[3-methyl-1-phenyl-5-(pyrrolyl)pyrazol-4-yl]methylidene}hydroxylamine Not reported Not reported Phenyl, pyrrole
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)pyrazol-4-yl)-1,3,4-oxadiazole 113–114 83.3 Bromobenzyl, trifluoromethyl, thioether
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 17.9 Cyclopropylamine, pyridine
  • Yields : Pyrazole derivatives synthesized via coupling reactions (e.g., ) show lower yields (17.9%) compared to oxadiazole derivatives (78–83%) .

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